molecular formula C13H14F3NO3 B400225 Butyl 4-[(trifluoroacetyl)amino]benzoate

Butyl 4-[(trifluoroacetyl)amino]benzoate

Cat. No.: B400225
M. Wt: 289.25g/mol
InChI Key: WVHKOVBTNIWVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[(trifluoroacetyl)amino]benzoate is a synthetic ester derivative of benzoic acid, structurally characterized by a butyl ester group at the carboxylic acid position and a trifluoroacetyl-protected amino group at the para position of the benzene ring. This compound combines the lipophilic nature of alkyl benzoates with the electron-withdrawing and metabolic stability imparted by the trifluoroacetyl group.

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25g/mol

IUPAC Name

butyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C13H14F3NO3/c1-2-3-8-20-11(18)9-4-6-10(7-5-9)17-12(19)13(14,15)16/h4-7H,2-3,8H2,1H3,(H,17,19)

InChI Key

WVHKOVBTNIWVIG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility LogP (Octanol-Water)
Butyl benzoate 178.23 Insoluble 3.8
Methyl benzoate 136.15 Slightly soluble 2.1
This compound 305.25 Insoluble 2.5–3.0 (estimated)

Table 2. Acute Toxicity Comparison

Compound Oral LD₅₀ (Rat) Skin Irritation
Butyl benzoate >2000 mg/kg Mild
Methyl benzoate 1170 mg/kg Moderate
This compound 500–1000 mg/kg (estimated) Low (estimated)

Preparation Methods

Reaction Mechanism and Conditions

The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of TFAA, forming the trifluoroacetamide and releasing trifluoroacetic acid as a by-product. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with optional addition of a base (e.g., pyridine) to neutralize the acid.

Example Protocol :

  • Dissolve butyl 4-aminobenzoate (1 equiv) in DCM.

  • Add TFAA (1.2 equiv) dropwise at 0°C under nitrogen.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice water, extract with DCM, and purify via column chromatography.

Yield and Purity Considerations

The methyl analog achieves yields of 70–85% under similar conditions. For the butyl ester, steric hindrance from the bulkier alkoxy group may slightly reduce yields (estimated 65–75%). Purity is contingent on efficient removal of unreacted TFAA and trifluoroacetic acid, often requiring multiple aqueous washes and chromatographic purification.

Transesterification of Methyl or Ethyl 4-[(Trifluoroacetyl)Amino]Benzoate

Transesterification offers an alternative route, particularly if butyl 4-aminobenzoate is inaccessible. This method leverages the exchange of ester groups using a titanium-based catalyst and excess butanol, as demonstrated in patent US7547798B2 for analogous aminobenzoate esters.

Catalytic System and Process Optimization

Titanium(IV) butoxide (Ti(O^Bu)₄) catalyzes the transesterification by coordinating to the carbonyl oxygen, facilitating nucleophilic attack by butanol. The reaction is performed at elevated temperatures (150–170°C) to overcome kinetic barriers, with continuous removal of the volatile alcohol by-product (e.g., methanol or ethanol) via distillation.

Example Protocol :

  • Combine methyl 4-[(trifluoroacetyl)amino]benzoate (1 equiv), butanol (5 equiv), and Ti(O^Bu)₄ (0.5 mol%) in a reflux apparatus.

  • Heat to 165°C for 24 hours under nitrogen.

  • Monitor progress by GC or TLC until complete conversion.

  • Isolate the product via vacuum distillation or crystallization.

Auxiliary Alcohol Strategy

To enhance reaction efficiency, the patent recommends adding an auxiliary alcohol (e.g., 1-butanol) with a lower boiling point than the target ester. This approach facilitates azeotropic removal of by-products, shifting the equilibrium toward the desired butyl ester.

Key Data :

ParameterValueSource
Temperature150–170°C
Catalyst Loading0.1–0.5 mol% Ti(O^Bu)₄
Typical Yield70–80%

Stepwise Synthesis from 4-Nitrobenzoic Acid

For cases where butyl 4-aminobenzoate is unavailable, a multi-step synthesis starting from 4-nitrobenzoic acid may be employed:

Nitro Reduction and Subsequent Acylation

  • Esterification : React 4-nitrobenzoic acid with butanol under acid catalysis (e.g., H₂SO₄) to form butyl 4-nitrobenzoate.

  • Nitro Reduction : Hydrogenate the nitro group to an amine using Pd/C or Raney Ni in ethanol, yielding butyl 4-aminobenzoate.

  • Trifluoroacetylation : Treat with TFAA as described in Section 1.

Challenges :

  • Hydrogenation requires careful control to prevent over-reduction or ester cleavage.

  • The trifluoroacetyl group must remain stable during earlier steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct AcylationSimple, minimal stepsRequires butyl 4-aminobenzoate65–75%
TransesterificationAvoids amine handlingHigh temperatures, catalyst cost70–80%
Stepwise SynthesisFlexible starting materialsMulti-step, purification challenges50–60%

Process Scaling and Industrial Considerations

Catalyst Recovery

Titanium catalysts, though effective, pose challenges in large-scale recovery. Immobilized titanium systems or alternative Lewis acids (e.g., Zn(OAc)₂) may offer cost benefits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.